2,3,5-Triphenylfuran
CAS No.: 6307-20-6
Cat. No.: VC19731052
Molecular Formula: C22H16O
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6307-20-6 |
|---|---|
| Molecular Formula | C22H16O |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 2,3,5-triphenylfuran |
| Standard InChI | InChI=1S/C22H16O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16H |
| Standard InChI Key | AHZYJPPGJMXOPB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Notation
2,3,5-Triphenylfuran is a furan derivative where three phenyl groups occupy the 2, 3, and 5 positions of the central furan ring. Its IUPAC name, 2,3,5-triphenylfuran, reflects this substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 6307-20-6 |
| Molecular Formula | |
| Molecular Weight | 296.4 g/mol |
| InChI | InChI=1S/C22H16O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16H |
| InChIKey | AHZYJPPGJMXOPB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
The compound’s planar structure facilitates π-π stacking interactions, a feature critical to its applications in organic electronics.
Crystallographic and Spectroscopic Data
While direct crystallographic data for 2,3,5-triphenylfuran remains limited, analogous trisubstituted furans exhibit monoclinic crystal systems with intermolecular interactions dominated by van der Waals forces . NMR studies of related compounds reveal distinct aromatic proton environments, with signals between δ 6.8–7.6 ppm corresponding to phenyl substituents .
Synthetic Methodologies
Brønsted Acid-Catalyzed Cycloisomerization
A landmark study by Mothe et al. (2012) demonstrated the synthesis of 2,3,5-triphenylfuran via Brønsted acid-catalyzed cycloisomerization of propargylic 1,4-diols . Key findings include:
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Catalyst Optimization: -TsOH·HO (10 mol%) in nitromethane at 80°C achieved an 85% yield, outperforming alternatives like TFA or TfOH .
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Reaction Mechanism: The process involves initial protonation of the alkyne, followed by nucleophilic attack and dehydration to form the furan ring (Figure 1) .
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Byproduct Management: Competing pathways yielding allenyl ketones were suppressed by optimizing solvent polarity and temperature .
Transition-Metal-Free Approaches
Recent advances in continuous-flow technology enable transition-metal-free synthesis of furans via singlet oxygen-mediated oxidation and Appel dehydration . While primarily applied to 2,5-diarylfurans, this method’s scalability and safety suggest potential adaptability for 2,3,5-triphenylfuran synthesis .
Physicochemical Properties
Thermal Stability and Solubility
The compound’s thermal stability is enhanced by its aromatic substituents, with a predicted melting point range of 180–200°C based on analogous structures. It exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and toluene.
Electronic Properties
The electron-rich furan core and phenyl groups contribute to a HOMO-LUMO gap of approximately 3.5 eV, as estimated from cyclic voltammetry data of similar compounds . This property positions it as a candidate for organic semiconductor applications.
Applications and Research Findings
Organic Electronics
2,3,5-Triphenylfuran’s extended π-conjugation system enables charge transport in thin-film transistors. Comparative studies with 2,5-diphenylfuran show a 15% increase in hole mobility, attributed to enhanced planarization from the third phenyl group .
Pharmaceutical Intermediates
While direct biological activity is undocumented, its structural motif aligns with furan-based inhibitors of cyclooxygenase-2 (COX-2), suggesting potential as a synthetic intermediate.
Challenges and Future Directions
Synthetic Scalability
Current methods rely on batch processing, which limits large-scale production. Adapting continuous-flow systems—successful for 2,5-diarylfurans—could address this bottleneck .
Functionalization Strategies
Selective functionalization of phenyl rings remains underexplored. Pd-catalyzed cross-coupling reactions at the 4-position of phenyl groups could yield derivatives with tunable optoelectronic properties.
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